1-Piperidinecarbodithioic acid, 5-ethyl-2-methyl-
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Overview
Description
1-Piperidinecarbodithioic acid, 5-ethyl-2-methyl- is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of an ethyl group at the 5-position and a methyl group at the 2-position on the piperidine ring. Piperidine derivatives are significant in medicinal chemistry due to their wide range of biological activities and applications in drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidinecarbodithioic acid, 5-ethyl-2-methyl- can be achieved through various synthetic routes. One common method involves the alkylation of piperidine with ethyl and methyl groups under controlled conditions. The reaction typically requires the use of alkyl halides (such as ethyl bromide and methyl iodide) and a strong base (such as sodium hydride or potassium tert-butoxide) to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-Piperidinecarbodithioic acid, 5-ethyl-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
1-Piperidinecarbodithioic acid, 5-ethyl-2-methyl- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug development for various diseases.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Piperidinecarbodithioic acid, 5-ethyl-2-methyl- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. Additionally, the compound may interact with cellular receptors, triggering signaling cascades that result in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine, 5-ethyl-2-methyl-: A closely related compound with similar structural features but lacking the carbodithioic acid group.
2-Methyl-5-ethylpiperidine: Another similar compound with the same alkyl substituents but different functional groups.
Uniqueness
1-Piperidinecarbodithioic acid, 5-ethyl-2-methyl- is unique due to the presence of the carbodithioic acid group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s reactivity and potential for forming various derivatives, making it valuable in synthetic chemistry and drug development .
Properties
CAS No. |
55697-95-5 |
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Molecular Formula |
C9H17NS2 |
Molecular Weight |
203.4 g/mol |
IUPAC Name |
5-ethyl-2-methylpiperidine-1-carbodithioic acid |
InChI |
InChI=1S/C9H17NS2/c1-3-8-5-4-7(2)10(6-8)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12) |
InChI Key |
BGWRTJXHDJNEAC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(N(C1)C(=S)S)C |
Origin of Product |
United States |
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